molecular formula C9H15N3O2 B2676092 Tert-butyl 5-methyl-1h-pyrazol-3-ylcarbamate CAS No. 1899056-75-7

Tert-butyl 5-methyl-1h-pyrazol-3-ylcarbamate

Cat. No. B2676092
M. Wt: 197.238
InChI Key: DXIQUJZBYWOBPY-UHFFFAOYSA-N
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Description

Tert-butyl 5-methyl-1h-pyrazol-3-ylcarbamate, commonly known as T3P, is a reagent used in organic chemistry for the synthesis of amides, esters, and peptides. It is a white crystalline powder that is soluble in water, alcohol, and other organic solvents. T3P has gained significant attention in recent years due to its effectiveness and versatility in various chemical reactions.

Mechanism Of Action

T3P acts as a coupling reagent in organic synthesis, facilitating the formation of amide and ester bonds. It works by activating carboxylic acids, making them more reactive towards nucleophilic attack by amines or alcohols. T3P has been shown to be a more efficient coupling reagent than traditional reagents such as DCC and HATU.

Biochemical And Physiological Effects

There is limited research on the biochemical and physiological effects of T3P. However, it has been shown to be non-toxic and non-carcinogenic in animal studies. T3P has also been reported to have low environmental toxicity and is considered safe for use in laboratory experiments.

Advantages And Limitations For Lab Experiments

T3P has several advantages over traditional coupling reagents. It is more efficient, faster, and requires fewer steps in the synthesis of amides and esters. T3P is also more stable and less prone to side reactions than other coupling reagents. However, T3P is relatively expensive and requires careful handling due to its moisture sensitivity.

Future Directions

There are several potential future directions for the use of T3P in scientific research. One area of interest is the synthesis of peptides and proteins, which are important in drug development and biotechnology. T3P may also be used in the synthesis of natural products and other complex organic molecules. Additionally, there is a need for the development of more efficient and cost-effective coupling reagents for organic synthesis, and T3P may play a role in this area of research.
In conclusion, Tert-butyl 5-methyl-1h-pyrazol-3-ylcarbamate, or T3P, is a versatile and effective reagent used in organic chemistry for the synthesis of amides, esters, and peptides. It has several advantages over traditional coupling reagents and has gained significant attention in recent years for its potential applications in drug development and biotechnology. Further research is needed to explore the full potential of T3P in organic synthesis and its potential applications in various fields.

Synthesis Methods

T3P is synthesized by the reaction of tert-butyl carbamate, 5-methyl-1H-pyrazole-3-carboxylic acid, and phosphorus oxychloride in the presence of triethylamine. The reaction yields T3P as a white crystalline powder with a high purity level.

Scientific Research Applications

T3P has been widely used in scientific research as a reagent for the synthesis of various compounds. It has been used in the synthesis of esters, amides, and peptides, which are important compounds in pharmaceuticals and biotechnology. T3P has also been used in the synthesis of natural products, such as steroids and alkaloids.

properties

IUPAC Name

tert-butyl N-(5-methyl-1H-pyrazol-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2/c1-6-5-7(12-11-6)10-8(13)14-9(2,3)4/h5H,1-4H3,(H2,10,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXIQUJZBYWOBPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 5-methyl-1h-pyrazol-3-ylcarbamate

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